2-(Trifluoromethyl)xanthone
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Overview
Description
2-(Trifluoromethyl)xanthone is a derivative of xanthone, characterized by the presence of a trifluoromethyl group at the second position of the xanthone core. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Xanthones, in general, have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, with structure-activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .
Mode of Action
Xanthones have been shown to exhibit various actions against cancer cells, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk
Biochemical Pathways
Xanthones have been shown to modulate key signaling pathways such as the pi3k/akt and mapk pathways . These pathways are crucial in regulating cell growth, proliferation, and survival, and their modulation can lead to apoptosis and cell cycle arrest .
Pharmacokinetics
It is known that the pharmacokinetics of xanthones can be influenced by the presence of prenyl moieties, which are vital for cellular internalization .
Result of Action
Xanthones have been shown to exhibit neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . They also demonstrated anti-cholinesterase activity, which protects against the loss of acetylcholine .
Action Environment
It is known that the synthesis and lead optimization process of xanthones can be accelerated by various approaches involved in recent breakthroughs in drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed coupling reaction of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group . This method leverages the electron-withdrawing nature of the trifluoromethyl group to facilitate deprotonated transformations at neighboring moieties.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)xanthone may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of robust catalysts and controlled reaction conditions ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)xanthone undergoes various chemical reactions, including:
Nucleophilic Reactions: The ketone group in this compound is prone to nucleophilic reactions, allowing for molecular functionalization.
Photoredox Catalysis: The compound can act as a triplet photosensitizer in photoredox catalytic reactions, such as cycloaddition and nickel-catalyzed aryl esterification.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Nucleophiles: Organolithium compounds.
Catalysts: Nickel complexes for photoredox catalysis.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Functionalized Xanthones: Resulting from nucleophilic reactions and photoredox catalysis.
Scientific Research Applications
2-(Trifluoromethyl)xanthone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thioxanthone: A sulfur analogue of xanthone, known for its high triplet energy and long triplet lifetime.
Uniqueness of 2-(Trifluoromethyl)xanthone: this compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both synthetic chemistry and material science .
Properties
IUPAC Name |
2-(trifluoromethyl)xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGBDMNMFJKRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375350 |
Source
|
Record name | 2-Trifluoromethyl-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-15-7 |
Source
|
Record name | 2-Trifluoromethyl-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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